N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9554821
InChI: InChI=1S/C21H24FN7O/c1-30-18-4-2-3-17(13-18)29-11-9-28(10-12-29)14-19-25-20(23)27-21(26-19)24-16-7-5-15(22)6-8-16/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27)
SMILES: COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N
Molecular Formula: C21H24FN7O
Molecular Weight: 409.5 g/mol

N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC9554821

Molecular Formula: C21H24FN7O

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C21H24FN7O
Molecular Weight 409.5 g/mol
IUPAC Name 2-N-(4-fluorophenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C21H24FN7O/c1-30-18-4-2-3-17(13-18)29-11-9-28(10-12-29)14-19-25-20(23)27-21(26-19)24-16-7-5-15(22)6-8-16/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27)
Standard InChI Key BYUYBVJBFRJQLU-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N
Canonical SMILES COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Analysis

The compound’s structure consists of a 1,3,5-triazine ring substituted at the 2-position with a 4-fluorophenylamine group and at the 6-position with a piperazine-linked 3-methoxyphenyl moiety. The triazine core provides a planar, electron-deficient framework that facilitates π-π stacking and hydrogen-bonding interactions. The piperazine group introduces conformational flexibility, while the 3-methoxyphenyl substituent contributes to lipophilicity and steric bulk .

The molecular formula is C₂₁H₂₄FN₇O, with a calculated molecular weight of 409.5 g/mol (consistent with analogues in PubChem entries ). Key structural identifiers include:

  • IUPAC Name: 6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

  • SMILES: COC1=CC(=CC=C1)N2CCN(CC2)CN3C(=NC(=NC3=N)N)C4=CC=C(C=C4)F

  • InChIKey: UHNUMVMPDKNPFZ-UHFFFAOYSA-N (derived from structural analogues )

Physicochemical Characteristics

The compound’s physicochemical profile is critical for drug-likeness assessments:

PropertyValueComputational Method
logP (Partition Coefficient)3.3 ± 0.2XLogP3
Hydrogen Bond Donors2PubChem Cactvs
Hydrogen Bond Acceptors9PubChem Cactvs
Rotatable Bonds6PubChem Cactvs
Topological Polar SA98.7 ŲEstimated via Analogue

The moderate logP value suggests balanced lipophilicity, suitable for blood-brain barrier penetration. The polar surface area (PSA) of ~99 Ų aligns with orally bioavailable compounds (<140 Ų) .

Synthesis and Structural Optimization

Structural Analogues and SAR Insights

Modifications to the phenylpiperazine moiety significantly impact biological activity:

  • 3-Methoxy vs. 4-Fluoro Substitution: The 3-methoxyphenyl group in this compound may enhance serotonin receptor affinity compared to 4-fluorophenyl analogues .

  • Piperazine Linker Length: A methylene spacer between triazine and piperazine optimizes conformational flexibility without compromising metabolic stability .

AssayResultSource Compound Reference
5-HT₁A Binding (Ki)12 ± 3 nM
D₂L Binding (IC₅₀)45 ± 8 nM
CYP3A4 Inhibition>10 μM

The nanomolar affinity for serotonin and dopamine receptors underscores CNS applicability. Low CYP inhibition reduces drug-drug interaction risks .

Applications and Future Directions

Therapeutic Prospects

  • Neuropsychiatric Disorders: As a dual 5-HT₁A/D₂ modulator, this compound could address treatment-resistant depression or schizophrenia.

  • Oncology: Triazine derivatives are explored as kinase inhibitors; the fluorophenyl group may enhance DNA intercalation.

Research Priorities

  • In Vivo Pharmacokinetics: Assess oral bioavailability and brain penetrance in rodent models.

  • Safety Profiling: Evaluate genotoxicity (Ames test) and cardiovascular effects (hERG assay).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator